molecular formula C13H15F3O B7853810 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one

Cat. No.: B7853810
M. Wt: 244.25 g/mol
InChI Key: ROHCWUUJCPYTBZ-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanone structure with a methyl group at the fourth carbon. This compound is part of the broader class of fluorinated organic compounds, which are known for their unique chemical and physical properties due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one typically involves the following steps:

  • Friedel-Crafts Acylation: The reaction begins with the acylation of 4-(trifluoromethyl)benzene using pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Reduction and Methylation: The resulting ketone is then reduced to the corresponding alcohol, followed by methylation at the appropriate position using reagents like methyl iodide (CH₃I) and a strong base.

Industrial Production Methods: In an industrial setting, the compound is produced using continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the ketone to secondary alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) are used.

Major Products Formed:

  • Oxidation: Trifluoromethyl benzoic acid or esters.

  • Reduction: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.

  • Substitution: Trifluoromethylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of advanced materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism by which 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets, leading to specific biological responses.

Comparison with Similar Compounds

  • 4-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-one: Similar structure but with a shorter carbon chain.

  • 4-Methyl-1-(4-(trifluoromethyl)phenyl)hexan-1-one: Similar structure but with a longer carbon chain.

Uniqueness: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one stands out due to its balanced chain length, which provides a unique combination of chemical stability and reactivity. This makes it particularly useful in various applications where both properties are essential.

Properties

IUPAC Name

4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHCWUUJCPYTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Magnesium (17 g) was stirred 10 min under nitrogen then THF (400 mL) was added. 1-Bromo-4 -methylbutane (5 mL) was added and the mixture stirred 5 min until the reaction initiated (exotherm) the reminder of the bromomethylbutane (100 g, 0.672 mol) was added keeping the temp below 35° C. (water bath). The mixture was stirred 1 hr at RT and a solution of 4-trifluoromethylbenzonitrile (100 g, 0.584 mol) in toluene (1 L) containing some CuBr was added dropwise keeping the temp 25° C. The solution was stirred 1 h and quenched carefully with 15% H2SO4 (exotherm). The organic layer was decanted, washed with brine, dried over (MgSO4) and concentrated in vacuo. The oil was purified by column chromatography on silica using isohexane as eluant to give 4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one (126 g) which solidified on standing. 1H NMR δ (ppm)(CDCl3): 8.06 (2H, d, J 8.1 Hz), 7.73 (2H, d, J 8.1 Hz), 2.99 (2H, app. t, J 7.4 Hz), 1.68-1.60 (3H, m), 0.96 (6H, d, J 6.3 Hz).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
[Compound]
Name
CuBr
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0 (± 1) mol
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reactant
Reaction Step Five
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1 L
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reactant
Reaction Step Five
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0 (± 1) mol
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

With the similar conditions of Example 29, steps (a) and (c), reaction of N-Methoxy-N-methyl-4-trifluoromethyl-benzamide, compound 31 a, with 3-methyl-1-butyl magnesium bromide, compound 29a, in THF gave the title compound in 77% yield; Calcd MW 244.26. Found MH+ 245.2.
[Compound]
Name
( c )
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reactant
Reaction Step One
[Compound]
Name
compound 31
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-1-butyl magnesium bromide
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
compound 29a
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0 (± 1) mol
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reactant
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Yield
77%

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